Cas no 1807170-63-3 (2-Amino-5-methoxy-4-(trifluoromethyl)pyridine)
2-Amino-5-methoxy-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H7F3N2O/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12)
- InChI Key: LRGKSGFFKGXQBU-UHFFFAOYSA-N
- SMILES: FC(C1=CC(N)=NC=C1OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 1.4
- Topological Polar Surface Area: 48.1
2-Amino-5-methoxy-4-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015245-250mg |
2-Amino-5-methoxy-4-(trifluoromethyl)pyridine |
1807170-63-3 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029015245-1g |
2-Amino-5-methoxy-4-(trifluoromethyl)pyridine |
1807170-63-3 | 95% | 1g |
$2,895.00 | 2022-03-31 |
2-Amino-5-methoxy-4-(trifluoromethyl)pyridine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine
Recent Advances in the Application of 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine (CAS: 1807170-63-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine (CAS: 1807170-63-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by the presence of an amino group, a methoxy substituent, and a trifluoromethyl group on a pyridine ring, exhibits remarkable chemical versatility. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the most notable applications of 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine is its incorporation into the design of small-molecule kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have utilized this compound as a building block to develop novel inhibitors targeting specific kinases, such as JAK and BTK families. The trifluoromethyl group, in particular, enhances the binding affinity and metabolic stability of these inhibitors, making them promising candidates for further preclinical evaluation.
In addition to its role in kinase inhibitor development, recent studies have highlighted the antimicrobial potential of derivatives based on 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group create a unique electronic environment that can disrupt microbial cell membranes or interfere with essential enzymatic processes. Preliminary in vitro assays have demonstrated potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli, suggesting its potential as a scaffold for next-generation antibiotics.
From a synthetic chemistry perspective, the compound's reactivity has been extensively investigated. Recent publications describe innovative methodologies for functionalizing the pyridine ring at the 2-amino position, enabling the creation of diverse chemical libraries for high-throughput screening. The CAS number 1807170-63-3 has become increasingly prevalent in patent applications, particularly in claims related to novel synthetic routes and purification techniques that improve yield and scalability for industrial production.
Pharmacokinetic studies of 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine derivatives have revealed favorable drug-like properties, including improved membrane permeability and metabolic stability compared to non-fluorinated analogs. The presence of the trifluoromethyl group significantly impacts the lipophilicity and bioavailability of resulting compounds, addressing a common challenge in drug development. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that these derivatives generally exhibit low cytotoxicity in mammalian cell lines, supporting their potential for therapeutic applications.
Looking forward, researchers are exploring the application of 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine in targeted drug delivery systems. Its chemical structure allows for facile conjugation with various drug carriers, including nanoparticles and antibody-drug conjugates (ADCs). This approach could potentially enhance the specificity and efficacy of therapeutic agents while minimizing off-target effects. Several ongoing preclinical studies are investigating this strategy in oncology applications, with preliminary results showing promising tumor-selective accumulation.
In conclusion, 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine (CAS: 1807170-63-3) represents a versatile and valuable scaffold in modern drug discovery. Its unique chemical properties and demonstrated biological activities position it as a key player in the development of novel therapeutic agents across multiple disease areas. As research continues to uncover new applications and optimize synthetic approaches, this compound is expected to play an increasingly important role in addressing unmet medical needs through innovative pharmaceutical solutions.
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